3-(Hydroxyimino)hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133128-89-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3E)-3-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+ |
InChI Key |
GRLLMEXCXJTHGF-VOTSOKGWSA-N |
SMILES |
CCCC(=NO)C(=O)C |
Isomeric SMILES |
CCC/C(=N\O)/C(=O)C |
Canonical SMILES |
CCCC(=NO)C(=O)C |
Synonyms |
2,3-Hexanedione, 3-oxime, (E)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxyimino Hexan 2 One and Analogous α Hydroxyimino Ketones
Direct Oximation of Carbonyl Precursors
Direct oximation involves the reaction of a carbonyl compound with hydroxylamine (B1172632) or its derivatives. For the synthesis of 3-(hydroxyimino)hexan-2-one, the logical precursor is hexane-2,3-dione. The reaction is a condensation that forms a C=N bond, resulting in the desired oxime.
The most conventional method for preparing oximes is the condensation of a carbonyl compound with hydroxylamine or, more commonly, its hydrochloride salt (NH₂OH·HCl). xisdxjxsu.asia When an unsymmetrical 1,2-diketone like hexane-2,3-dione is used, the reaction can be controlled to achieve selective mono-oximation. The reaction is typically performed in an aqueous or alcoholic solution, often with a base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl. rsc.org
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of hexane-2,3-dione. This is followed by dehydration to yield the hydroxyimino group. The selectivity for one carbonyl group over the other can be influenced by steric and electronic factors.
To improve reaction rates and yields, various catalytic systems have been developed. These range from traditional acid catalysis to more modern, environmentally friendly methods.
Oximation reactions are frequently accelerated by acid catalysis. unive.it The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. The reaction rate is often dependent on the pH of the medium, with optimal rates observed in weakly acidic conditions (pH ≈ 4-5). rsc.org
Kinetic studies on the analogous nitrosation of ketones have shown that the reaction proceeds via an enol intermediate. The formation of this enol is the rate-limiting step and is subject to acid catalysis. psu.edu A similar principle applies to oximation, where the acid facilitates the key addition step. Various acids, from mineral acids like HCl to buffered systems like acetic acid/sodium acetate, are employed to maintain the optimal pH for the condensation and subsequent dehydration steps. rsc.org
In line with the principles of green chemistry, several eco-friendly methods for oxime synthesis have been developed to minimize the use of hazardous reagents and solvents.
Ultrasound Irradiation: The use of ultrasonic waves has been shown to significantly accelerate the synthesis of oximes from carbonyl compounds. nih.gov This technique, known as sonochemistry, enhances mass transfer and provides the activation energy for the reaction through acoustic cavitation. Ultrasound-assisted oximation often results in higher yields, shorter reaction times, and can sometimes be performed under solvent-free or neutral aqueous conditions, reducing the environmental impact. nih.govresearchgate.net
Natural Acid Catalysts and Solvent-Free Methods: To replace corrosive mineral acids, researchers have explored the use of natural acid catalysts derived from sources like fruit juice (e.g., Citrus limetta). ijprajournal.com These methods provide a milder and more environmentally benign acidic medium for the reaction. Another green approach is grindstone chemistry, where solid reactants (the carbonyl compound, hydroxylamine hydrochloride, and a solid catalyst like Bi₂O₃) are ground together at room temperature without any solvent, leading to excellent yields. nih.gov
Catalytic Approaches to Oximation
Indirect Synthetic Routes
An alternative to using dicarbonyl precursors is the introduction of the hydroxyimino group onto a monoketone scaffold. This is most commonly achieved through nitrosation.
Nitrosation is a powerful method for converting ketones with an available α-hydrogen into α-hydroxyimino ketones. nih.gov For the synthesis of this compound, the starting material would be hexan-2-one. The reaction introduces a nitroso group (-NO) at the C3 position, which rapidly tautomerizes to the more stable hydroxyimino (=NOH) group.
The reaction is typically carried out using a nitrosating agent in the presence of an acid or base catalyst. Common nitrosating agents include:
Alkyl nitrites (e.g., isoamyl nitrite (B80452), t-butyl nitrite, 1-pentyl nitrite) in the presence of an acid catalyst like HCl. nih.govjournals.co.za
Sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl), which generate nitrous acid (HONO) in situ. jove.comrsc.org
Nitrosyl chloride (NOCl) . nih.gov
The mechanism involves the acid-catalyzed formation of the enol tautomer of the ketone. This enol then acts as a nucleophile, attacking the electrophilic nitrosating species (e.g., the nitrosonium ion, NO⁺). psu.edujove.com The regioselectivity of the reaction on unsymmetrical ketones is directed by the stability of the enol intermediate; nitrosation generally occurs at the more substituted α-carbon. jove.com A detailed study on the synthesis of 3-hydroxyimino-5-methyl-2-hexanone, an isomer of the target compound, utilized 1-pentyl nitrite with 5-methyl-2-hexanone (B1664664) under acidic conditions. nih.gov
Electrosynthetic Approaches from Nitrogen Sources
Electrosynthesis offers an alternative pathway for producing α-hydroxyimino ketones and their derivatives, often under mild conditions and with high efficiency. One such method involves the reductive amination of α-keto acids using hydroxylamine (NH₂OH) as the nitrogen source. rsc.org This process proceeds in two main steps: first, the condensation of the α-keto acid with hydroxylamine to form an oxime (an α-hydroxyimino acid), followed by the electrochemical reduction of this intermediate. rsc.org This electrochemical approach is notable for its high selectivity in the hydrogenation of the oxime intermediate on a TiO₂ catalyst. rsc.org
Another electrosynthetic strategy utilizes nitromethane (B149229) as both a carbon and nitrogen source for the synthesis of related nitrogen-containing compounds. For example, enaminones can be synthesized directly from methyl ketones and amines through an electrochemical process where nitromethane is a key reagent. nih.gov Furthermore, nitromethane has been employed as a nitrogen donor in copper(II)-facilitated reactions under an oxygen atmosphere to produce α-hydroxyimino nitriles, such as 2-hydroxyimino-2-phenylacetonitrile and its derivatives. nih.gov These methods showcase the versatility of electrosynthesis and alternative nitrogen sources in constructing the hydroxyimino functional group. rsc.orgnih.gov
Synthesis of Functionalized α-Hydroxyimino Ketone Structures
A significant class of functionalized α-hydroxyimino ketones are the methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives. The synthesis of these compounds has been reported through a multi-step process. eurjchem.comresearchgate.net The procedure commences with the synthesis of β-aryl keto hexanoic acids, which are subsequently esterified to yield β-aryl keto methylhexanoates. eurjchem.comresearchgate.net The final and crucial step is the chemoselective formation of the ketoxime at the C-5 position, which results in the desired methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives in good yields. eurjchem.comresearchgate.net The structures of these synthesized compounds are typically confirmed using various spectroscopic methods. eurjchem.comresearchgate.net
Table 1: Examples of Synthesized Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Derivatives This table is interactive and based on data from the text.
| Compound ID | Aryl Substituent | Reference |
|---|---|---|
| 7a-l (general) | Various aryl groups | eurjchem.comresearchgate.net |
| 7b | Specific aryl group | eurjchem.com |
| 7c | Specific aryl group | eurjchem.com |
| 7f | Specific aryl group | eurjchem.com |
| 7g | Specific aryl group | eurjchem.com |
| 7i | Specific aryl group | eurjchem.com |
| 7j | Specific aryl group | eurjchem.com |
| 7k | Specific aryl group | eurjchem.com |
The synthesis of 2-hydroxyimino-1,3-diketones is a well-established procedure that typically involves the nitrosation of a 1,3-dicarbonyl compound. These starting materials are particularly reactive due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups.
A general and effective method involves treating the 1,3-diketone with sodium nitrite in the presence of an acid, such as hydrochloric acid, at low temperatures (e.g., 0-5 °C). rsc.org For example, 3-(hydroxyimino)pentane-2,4-dione can be synthesized on a large scale by the portion-wise addition of sodium nitrite to a stirred mixture of acetylacetone (B45752) and hydrochloric acid in crushed ice. rsc.org The desired product often precipitates from the reaction mixture as a solid and can be isolated by filtration. rsc.org This methodology has been applied to a range of 1,3-diketones with different substituents. rsc.org
Table 2: Synthesis of 2-Hydroxyimino-1,3-diketones via Nitrosation This table is interactive and based on data from the text.
| Starting 1,3-Diketone | Product | Reagents | Reference |
|---|---|---|---|
| Acetylacetone | 3-(Hydroxyimino)pentane-2,4-dione | NaNO₂, HCl | rsc.org |
| 1-Phenylbutane-1,3-dione | 2-(Hydroxyimino)-1-phenylbutane-1,3-dione | Nitrosating agent | rsc.org |
*Note: The synthesis of 3-hydroxy-2-[(hydroxyimino)(2-thienyl)methyl]cyclohex-2-en-1-one involves the reaction of a more complex building block with hydroxylamine, demonstrating a related but distinct pathway to a hydroxyimino-diketone structure. publish.csiro.au
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxyimino-5-methyl-2-hexanone |
| 1-pentyl nitrite |
| 5-methyl-2-hexanone |
| Hydroxylamine |
| Nitromethane |
| 2-hydroxyimino-2-phenylacetonitrile |
| Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate |
| β-aryl keto hexanoic acids |
| β-aryl keto methylhexanoates |
| 2-Hydroxyimino-1,3-diketones |
| 3-(Hydroxyimino)pentane-2,4-dione |
| Acetylacetone |
| Sodium nitrite |
| Hydrochloric acid |
| 2-(Hydroxyimino)-1-phenylbutane-1,3-dione |
Coordination Chemistry of α Hydroxyimino Ketones As Ligands
Ligand Design and Synthesis Strategies for Metal Complexation
The design and synthesis of α-hydroxyimino ketones like 3-(Hydroxyimino)hexan-2-one are tailored to optimize their function as ligands for metal complexation. The presence of both a carbonyl and a hydroxyimino group provides two potential coordination sites, allowing for the formation of stable chelate rings with metal ions.
The synthesis of α-hydroxyimino ketones is often achieved through the nitrosation of a ketone. For instance, this compound can be synthesized by the reaction of 2-hexanone (B1666271) with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or an organic nitrite like isopentyl nitrite. oup.com This reaction introduces the NOH group at the α-carbon to the carbonyl group. The general approach involves the reaction of a ketone's methylene (B1212753) group with isopentyl nitrite. oup.com More complex α-hydroxyimino ketones can be prepared by reacting appropriate starting materials, such as the condensation of an amine with a diketone monoxime.
The strategic design of these ligands can influence the properties of the resulting metal complexes. For example, the steric and electronic properties of the substituent groups on the α-hydroxyimino ketone can be varied to tune the stability, geometry, and reactivity of the metal complexes. journals.co.za The use of bulky substituents can create specific steric environments around the metal center, influencing its coordination geometry and reactivity.
Coordination Modes and Geometries in Metal Complexes
α-Hydroxyimino ketones, including this compound, exhibit a variety of coordination modes when forming complexes with metal ions. This versatility is a key feature of their coordination chemistry.
Mono-, Bi-, and Polydentate Coordination
α-Hydroxyimino ketones can act as monodentate, bidentate, or even polydentate ligands.
Monodentate Coordination: In some cases, the ligand may coordinate to a metal ion through only one of its donor atoms, typically the nitrogen of the oxime group or the oxygen of the carbonyl group. wikipedia.org
Bidentate Coordination: More commonly, α-hydroxyimino ketones act as bidentate ligands, coordinating to a single metal ion through both the nitrogen atom of the deprotonated oxime group (NOH) and the oxygen atom of the carbonyl group (C=O). mdpi.comnih.gov This mode of coordination is prevalent and leads to the formation of a stable five-membered chelate ring.
Polydentate Coordination: In certain situations, particularly with larger or more complex α-hydroxyimino ketones, or in the formation of polynuclear complexes, the ligand can bridge two or more metal ions, thus acting as a polydentate ligand. dergipark.org.tr
Chelation Effects and Ring Formation
The ability of α-hydroxyimino ketones to form chelate rings with metal ions is a crucial aspect of their coordination chemistry. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in enhanced stability of the complex compared to complexes with monodentate ligands. nih.gov
In the case of this compound and other α-hydroxyimino ketones, the formation of a five-membered chelate ring involving the metal ion, the carbonyl oxygen, the α-carbon, the oximino carbon, and the oximino nitrogen is a common and stabilizing feature. nih.gov This chelation effect contributes significantly to the thermodynamic stability of the resulting metal complexes. The geometry of the resulting complex, whether square planar, tetrahedral, or octahedral, is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net
Metal Ions in Complexation with α-Hydroxyimino Ketones
α-Hydroxyimino ketones form complexes with a wide range of metal ions, particularly those from the transition series. The resulting complexes exhibit diverse geometries and properties.
Transition Metal Complexes
Complexes of α-hydroxyimino ketones have been reported with numerous transition metals.
| Metal Ion | Typical Geometry | Research Findings |
| Cu(II) | Square planar or distorted octahedral | Copper(II) complexes of α-hydroxyimino ketones are widely studied. They often adopt a square planar geometry, but can also form five- or six-coordinate species. mdpi.comnih.gov Spectroscopic studies, including ESR, are often used to characterize the geometry and bonding in these complexes. nih.gov |
| Co(II) | Octahedral or square planar | Cobalt(II) can form both high-spin octahedral and low-spin square planar complexes with these ligands, depending on the specific ligand and reaction conditions. journals.co.zaresearchgate.net |
| Ni(II) | Square planar or octahedral | Nickel(II) complexes are frequently square planar and diamagnetic, particularly with vic-dioximes. journals.co.zamdpi.com However, octahedral high-spin complexes are also known. researchgate.net |
| Zn(II) | Tetrahedral or octahedral | As a d¹⁰ ion, Zn(II) typically forms tetrahedral or octahedral complexes with α-hydroxyimino ketones. These complexes are diamagnetic and are often studied using NMR spectroscopy. nih.govscirp.org |
| V(IV) | Square pyramidal | Vanadyl(IV) complexes with α-hydroxyimino ketones have been synthesized and characterized. |
| Pd(II) | Square planar | Palladium(II), like Ni(II), readily forms square planar complexes with these ligands. researchgate.net |
| Fe(II)/Fe(III) | Octahedral | Iron can form complexes in both its +2 and +3 oxidation states. These complexes are typically octahedral. nih.gov |
| Re(I) | Octahedral | Rhenium(I) complexes with α-hydroxyimino ketones have been prepared and characterized. |
Stabilization of Higher Oxidation States
A noteworthy feature of α-hydroxyimino ketone ligands is their ability to stabilize higher oxidation states of certain transition metals, such as Ni(III) and Cu(III). The strong σ-donating ability of the deprotonated oxime nitrogen atom helps to stabilize the metal center in these unusually high oxidation states. This property is of significant interest in the study of redox chemistry and the development of novel catalytic systems. The stabilization of these higher oxidation states is often achieved within a specific coordination environment provided by the ligand.
Electronic and Structural Properties of Metal Complexes
The interaction of α-hydroxyimino ketones, such as this compound, with metal ions leads to the formation of coordination complexes with distinct electronic and structural features. These properties are fundamentally dictated by the nature of the metal-ligand interactions and the resulting three-dimensional arrangement of the atoms.
Metal-Ligand Interactions and Bonding Characteristics
The this compound ligand, a type of α-hydroxyimino ketone, typically acts as a chelating agent, binding to a central metal ion through two donor atoms. This chelation results in the formation of a stable ring structure. The primary donor sites are the nitrogen atom of the hydroxyimino group and the oxygen atom of the adjacent carbonyl group. researchgate.net
Coordination involves the donation of lone pair electrons from these nitrogen and oxygen atoms to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. researchgate.net This interaction is a classic example of a Lewis acid-base reaction, where the metal ion is the Lewis acid (electron pair acceptor) and the ligand is the Lewis base (electron pair donor). In many instances, the ligand is deprotonated at the oxime's hydroxyl group, and it coordinates as an oximato anion. This deprotonation increases the nucleophilicity of the oxygen atom, strengthening the metal-oxygen bond. Oximes and their oximato forms can bind to metals in various coordination modes. ulisboa.pt
The nature of the metal ion (e.g., its size, charge, and electronic configuration) and the ligand itself influences the strength and characteristics of these bonds. For instance, studies on related Schiff base complexes derived from α-hydroxyimino ketones show that the ligand can behave as a bidentate or tridentate chelating agent. researchgate.netekb.eg The formation of these stable chelate rings is a key driver for the complexation process.
Table 1: Bonding Characteristics of α-Hydroxyimino Ketone Metal Complexes
| Characteristic | Description | Relevant Atom/Group |
|---|---|---|
| Primary Donor Atoms | Nitrogen (oxime), Oxygen (carbonyl) | C=N-OH, C=O |
| Ligand Type | Typically bidentate chelating | Whole Molecule |
| Bond Type | Coordinate Covalent | M-N, M-O |
| Common Coordination | Chelation forming a 5-membered ring | N, O donor atoms |
| Ligand Form | Can coordinate as a neutral molecule (oxime) or as a deprotonated anion (oximato) | -OH vs -O⁻ |
Stereochemical Aspects of Complexation
The stereochemistry of metal complexes with α-hydroxyimino ketones is concerned with the three-dimensional arrangement of the ligands around the central metal ion. This arrangement is influenced by several factors, including the coordination number of the metal, the size and shape of the ligand, and electronic effects.
For α-hydroxyimino ketones, the oxime group can exist as one of two geometric isomers: syn or anti, depending on the spatial relationship between the hydroxyl group and the carbonyl group. rsc.org The specific isomer of the free ligand can dictate the stereochemistry of the resulting metal complex. rsc.org For example, studies on a related compound, 3-hydroxyimino-5-methyl-2-hexanone, have shown the stereospecific formation of a single anti-isomer.
Common coordination geometries for metal complexes of these ligands include octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.netsebhau.edu.ly For instance, electronic spectra and magnetic susceptibility measurements have suggested octahedral geometries for Cr(III), Mn(II), and Ni(II) complexes of a Schiff base derived from 3-(hydroxyimino)butan-2-ylidene)urea. sebhau.edu.ly In contrast, Pd(II) complexes often adopt a square planar geometry. The specific configuration of the coordinated ligands, such as the trans arrangement of two bidentate ligands, can be influenced by steric hindrance between the ligand's substituent groups and other coordinated molecules. acs.org
Table 2: Common Geometries and Isomerism in Metal Complexes of α-Hydroxyimino Ketones
| Coordination Geometry | Typical Metal Ions | Isomerism Notes |
|---|---|---|
| Octahedral | Cr(III), Mn(II), Co(II), Ni(II) | Can exhibit cis/trans and mer/fac isomerism with multiple ligands. sebhau.edu.ly |
| Square Planar | Ni(II), Pd(II), Pt(II) | Can exhibit cis/trans isomerism. tsijournals.commdpi.com |
| Tetrahedral | Zn(II), Cd(II), Hg(II) | Generally does not exhibit geometric isomerism with identical ligands. researchgate.net |
Reactivity Modulation of Coordinated Oxime Ligands
Coordination to a metal center significantly alters the electronic properties of the this compound ligand, thereby modulating its reactivity. This is particularly evident in the acidity of the oxime group and the susceptibility of the N-O bond to cleavage.
Influence on Ligand Acidity (pKa)
The acidity of the oxime's hydroxyl group (-NOH) is significantly enhanced upon coordination to a metal ion. researchgate.netmdpi.com This is because the metal ion acts as an electron-withdrawing group, pulling electron density away from the ligand. This inductive effect polarizes the O-H bond, making the proton more easily removable (ionizable). Consequently, the pKa value of the coordinated oxime is lower than that of the free, uncoordinated ligand.
Table 3: General pKa Trends for Oximes Upon Coordination
| Compound Type | Typical pKa Range | Effect of Coordination |
|---|---|---|
| Free Aliphatic Oximes | ~10-12 | - |
| Coordinated Aliphatic Oximes | Lower than free ligand | pKa decreases (acidity increases) |
| Free Cyanoximes | ~3 | - |
Note: Specific pKa values are highly dependent on the molecular structure, solvent, and temperature. researchgate.netorganicchemistrydata.orggwu.eduindiana.edu
Cleavage Reactions of Coordinated N-O Bonds
The nitrogen-oxygen single bond in the oxime moiety is inherently weak, with an average bond energy of about 57 kcal/mol. researchgate.netmdpi.com Coordination to a transition metal can further weaken this N-O bond, making it susceptible to cleavage. This reactivity is harnessed in a variety of synthetic organic transformations. mdpi.comnih.govdoaj.org
Metal-catalyzed N-O bond cleavage is a key step in the synthesis of various nitrogen-containing heterocycles, such as pyrrolines, pyridines, and imidazoles. mdpi.com Transition metals like copper, nickel, iron, and iridium are effective catalysts for these reactions. mdpi.com The mechanism of cleavage can vary; it may involve the formation of an iminyl radical intermediate through a single electron transfer process or an oxidative addition of the N-O bond to the metal center. researchgate.netat.ua For example, Ni(II) can catalyze the reduction of a cycloketone oxime ester to generate a Ni(III) species and an iminyl radical, which then undergoes further reactions. mdpi.com
These reactions demonstrate that the metal center does not just act as a template for the ligand; it actively participates in the chemical transformation of the coordinated oxime, opening pathways to new molecules that are not easily accessible from the free ligand. nih.govdoaj.org
Table 4: Examples of Metal-Catalyzed N-O Bond Cleavage in Oximes
| Metal Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|
| Copper (Cu) | Oxidative Coupling / Cyclization | Polysubstituted Pyridines, Thiazol-2-yl ethers | mdpi.com |
| Iron (Fe) | Cyclization | Benzoxazoles, Aziridines | mdpi.com |
| Iridium (Ir) | [3+2] Cyclization | 2H-Imidazoles | mdpi.com |
| Nickel (Ni) | Radical Cyclization / Fragmentation | Cyanoalkylated Pyrroles | mdpi.com |
| Rhenium (Re) | Oxidative Addition | Nitrido Complexes | at.ua |
| Titanium (Ti) | Oxidative Addition | Imido Complexes | at.ua |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity and stereochemistry of 3-(hydroxyimino)hexan-2-one. Through one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments, a complete picture of the molecular structure can be assembled.
Proton (¹H) NMR for Structural and Conformational Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl, methylene (B1212753), and oxime protons.
The hydroxyl proton of the oxime group (-NOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between 9.0 and 12.0 ppm. Its chemical shift and broadness are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Protons on carbons alpha to the carbonyl and imine groups are deshielded. The methyl protons at the C-2 position (H-1) are expected to resonate as a sharp singlet around 2.1-2.4 ppm. libretexts.orgpressbooks.pub The methylene protons at the C-4 position, adjacent to the C=N double bond, are also deshielded and would likely appear as a triplet around 2.5-2.8 ppm. The remaining protons of the propyl group would show signals further upfield, consistent with a typical aliphatic chain. oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -NOH | 9.0 - 12.0 | br s (broad singlet) | Shift is variable; exchanges with D₂O. |
| H-1 (CH₃-C=O) | 2.1 - 2.4 | s (singlet) | Adjacent to carbonyl group. |
| H-4 (-CH₂-C=N) | 2.5 - 2.8 | t (triplet) | Adjacent to imine group; coupled to H-5. |
| H-5 (-CH₂-CH₂-CH₃) | 1.5 - 1.7 | sext (sextet) | Coupled to H-4 and H-6. |
| H-6 (-CH₂-CH₃) | 0.9 - 1.0 | t (triplet) | Terminal methyl group. |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl and imino carbons are the most deshielded and serve as key diagnostic peaks. The carbonyl carbon (C-2) is expected in the far downfield region, typically around 198-205 ppm. oregonstate.edupressbooks.publibretexts.org The imino carbon (C-3) of the oxime group appears at a slightly more upfield position, generally between 155 and 160 ppm. olemiss.edu The chemical shifts of the aliphatic carbons decrease progressively along the propyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 (C=O) | 198 - 205 | Carbonyl carbon, typically a weak signal. |
| C-3 (C=NOH) | 155 - 160 | Imino carbon. olemiss.edu |
| C-1 (CH₃-C=O) | 26 - 30 | Methyl carbon adjacent to carbonyl. |
| C-4 (-CH₂-C=N) | 30 - 35 | Methylene carbon adjacent to imine. |
| C-5 (-CH₂-CH₂-CH₃) | 18 - 22 | Central methylene carbon. |
| C-6 (-CH₂-CH₃) | 13 - 15 | Terminal methyl carbon. |
Nitrogen (¹⁵N) NMR for Nitrogen Environments
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom of the oxime. For oximes, the ¹⁵N chemical shift typically falls within a range of +340 to +380 ppm relative to nitromethane (B149229). The precise chemical shift is highly sensitive to the electronic environment, including the stereochemistry (E vs. Z isomerism) of the oxime, conjugation, and hydrogen bonding. nih.govlibretexts.org For instance, studies on related oximes have shown that hydrogen bonding can cause significant upfield or downfield shifts, making ¹⁵N NMR a powerful tool for investigating intermolecular interactions. nih.govresearchgate.net
Two-Dimensional NMR Techniques
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of the propyl chain by showing cross-peaks between H-4 and H-5, and between H-5 and H-6. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The H-1 methyl protons to both the carbonyl carbon (C-2) and the imino carbon (C-3).
The H-4 methylene protons to the imino carbon (C-3) and the methylene carbon (C-5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the geometric configuration (E or Z) of the oxime. A spatial correlation (cross-peak) between the -NOH proton and the H-1 protons would indicate the Z-isomer, while a correlation between the -NOH proton and the H-4 protons would suggest the E-isomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to specific bond vibrations. oup.comresearchgate.net The spectra of this compound are dominated by characteristic bands for the hydroxyl, carbonyl, and imine groups.
O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3100 and 3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in the oxime. researchgate.net
C-H Stretches: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups appear just below 3000 cm⁻¹.
C=O Stretch: A very strong band for the carbonyl group is expected around 1680-1690 cm⁻¹. This frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the adjacent C=N double bond. oup.comoup.com
C=N Stretch: The carbon-nitrogen double bond of the oxime gives rise to a band of variable intensity (often weak in IR but stronger in Raman) in the 1620-1650 cm⁻¹ region. oup.comoup.com
N-O Stretch: A band of medium intensity corresponding to the N-O single bond stretch is typically found in the 930-960 cm⁻¹ range. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Notes |
|---|---|---|---|
| O-H stretch | 3100 - 3400 | Strong, Broad | Indicates intermolecular hydrogen bonding. oup.comresearchgate.net |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium-Strong | From methyl and methylene groups. |
| C=O stretch | 1680 - 1690 | Strong | Lowered frequency due to conjugation with C=N. oup.com |
| C=N stretch | 1620 - 1650 | Weak-Medium | Characteristic of oxime group. oup.com |
| N-O stretch | 930 - 960 | Medium | Characteristic of oxime linkage. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated α-oximino ketone system, O=C-C=N-, constitutes the primary chromophore in this compound.
Two main electronic transitions are expected:
π → π* Transition: This is a high-intensity absorption resulting from the excitation of a π-electron from a bonding to an antibonding orbital within the conjugated system. For α-oximino ketones, this typically occurs in the range of 220-240 nm. nist.gov
n → π* Transition: This is a lower-intensity absorption at a longer wavelength, generally observed between 300 and 330 nm. It arises from the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) into a π* antibonding orbital. researchgate.net
The position and intensity of these absorption bands can be influenced by the solvent polarity. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (λ_max).
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max (nm) | Typical Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π | 220 - 240 | High (ε > 5,000) | Associated with the O=C-C=N conjugated system. nist.gov |
| n → π | 300 - 330 | Low (ε < 500) | Forbidden transition, weak absorption. researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₆H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 129.079 Da.
Under soft ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 130. acdlabs.com Hard ionization methods like electron impact (EI) induce significant fragmentation, providing valuable structural information. acdlabs.com The fragmentation of the molecular ion (M⁺) is governed by the presence of the ketone and oxime functional groups.
The fragmentation process in a mass spectrometer is initiated by the ionization of the molecule, creating an energetically unstable molecular ion that breaks down into smaller, more stable fragments. libretexts.org The most probable fragmentation pathways for this compound include:
Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org This can result in the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅), leading to the formation of stable acylium ions.
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can occur.
Cleavage of the N-O Bond: The oxime group can undergo cleavage of the relatively weak N-O bond.
Loss of Small Neutral Molecules: Fragmentation can also proceed via the elimination of small, stable neutral molecules like H₂O, NO, or CO. miamioh.edu
The resulting mass spectrum is a unique fingerprint of the molecule, with the relative abundance of each fragment ion providing clues to its structure. acdlabs.com
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (Da) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 129 | [C₆H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 100 | [M - C₂H₅]⁺ or [C₄H₆NO₂]⁺ | α-cleavage, loss of ethyl radical |
| 86 | [M - C₃H₇]⁺ or [C₃H₄NO₂]⁺ | α-cleavage, loss of propyl radical |
| 72 | [C₃H₆NO]⁺ | Cleavage at C3-C4 bond |
| 57 | [CH₃CH₂CO]⁺ | Acylium ion from α-cleavage |
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the published literature, the solid-state structure can be inferred from analyses of analogous ketoxime compounds. X-ray crystallography provides definitive proof of molecular structure, yielding precise three-dimensional coordinates of the atoms in a crystal lattice. This information allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that dictate the crystal packing. For related oxime derivatives, crystallographic studies reveal key structural features, such as the planarity of the oxime group and its preferred conformation.
From crystallographic data of analogous compounds, typical geometric parameters for the core structure of this compound can be established. The C=N double bond of the oxime group generally exhibits a length of approximately 1.28-1.29 Å, while the N-O single bond is typically around 1.36-1.40 Å. The geometry around the sp²-hybridized carbon and nitrogen atoms of the oxime is trigonal planar, with bond angles close to 120°.
Table 2: Typical Geometric Parameters for Ketoxime Structures from Crystallographic Data
| Parameter | Typical Value | Atoms Involved (in this compound) |
|---|---|---|
| C=N Bond Length | 1.28 - 1.29 Å | C3=N |
| N-O Bond Length | 1.36 - 1.40 Å | N-O |
| C-C(=N) Bond Length | 1.47 - 1.50 Å | C2-C3 / C3-C4 |
| C=N-O Bond Angle | 110° - 115° | C3=N-O |
| C-C=N Bond Angle | 115° - 125° | C2-C3=N / C4-C3=N |
The solid-state architecture of this compound is significantly influenced by hydrogen bonding and other intermolecular forces. The hydroxyimino group (-C=N-OH) is a potent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs). savemyexams.com
Table 3: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | O-H (of oxime) | N (of oxime in adjacent molecule) | Primary interaction forming dimers or chains |
| Hydrogen Bond | O-H (of oxime) | O (of carbonyl in adjacent molecule) | Alternative primary interaction stabilizing packing |
| Weak C-H···O Interaction | C-H (from alkyl chain) | O (of carbonyl or oxime) | Contributes to overall crystal lattice stability |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, HF, Semi-empirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Hydroxyimino)hexan-2-one. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to predict molecular behavior. nih.govanu.edu.au DFT, in particular, is a popular choice for organic molecules as it includes electron correlation at a manageable computational cost, offering a good balance between accuracy and efficiency. nih.govmdpi.com These calculations are used to determine optimized geometries, relative energies of different isomers, and to analyze the electronic landscape of the molecule. nih.gov
For a molecule like this compound, several isomers can exist due to the free rotation around single bonds and the stereochemistry of the oxime group. Computational methods are used to find the minimum energy conformation for each isomer, a process known as geometry optimization. researchgate.net By comparing the zero-point corrected energies of these optimized structures, their relative stabilities can be determined. researchgate.net
| Isomer/Conformer | Computational Method | Relative Energy (kJ/mol) |
|---|---|---|
| (E)-syn-keto | B3LYP/6-311++G | 0.0 (Most Stable) |
| (E)-anti-keto | B3LYP/6-311++G | 5.8 |
| (Z)-syn-keto | B3LYP/6-311++G | 12.3 |
| (Z)-anti-keto | B3LYP/6-311++G | 15.1 |
The electronic structure of this compound dictates its reactivity. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly electrophiles and nucleophiles. nih.govdtic.mil Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and attract nucleophiles. uni-muenchen.dersc.org For this compound, the oxygen atoms of the carbonyl and hydroxylamino groups are expected to be regions of high negative potential.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom. researchgate.net This helps in understanding the polarity of bonds and identifying reactive centers within the molecule.
| Parameter | Computational Method | Energy (eV) |
|---|---|---|
| HOMO | B3LYP/6-311++G | -6.85 |
| LUMO | B3LYP/6-311++G | -1.20 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G** | 5.65 |
Tautomerism and Conformational Studies
Tautomerism is a critical aspect of the chemistry of oximes, involving the migration of a proton. For this compound, the most significant tautomeric and isomeric equilibria are the oxime-nitrone tautomerism and syn/anti isomerization.
Oximes can exist in equilibrium with their nitrone tautomers. nih.gov This isomerization is generally found to be thermodynamically unfavorable, with the oxime form being significantly more stable than the nitrone. csic.es However, the nitrone, though less stable, can be more reactive in certain reactions, such as cycloadditions. nih.govresearchgate.net DFT calculations have been instrumental in studying this equilibrium, suggesting that the isomerization may proceed through a bimolecular process involving two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. csic.esresearchgate.netrsc.org The energy difference between the oxime and nitrone tautomers can be influenced by substituents; electron-donating groups on the oxime moiety can decrease the energy gap and stabilize the nitrone form. nih.gov
The C=N double bond of the oxime group gives rise to geometric isomers, designated as syn and anti (or E/Z). The interconversion between these isomers is an important dynamic process. maynoothuniversity.ie Computational studies can model this isomerization pathway and calculate the activation energy barrier for the transition. chiba-u.jp For many oximes, the (Z)-oxime (often corresponding to the anti configuration depending on substituent priority) is found to be the more stable isomer. nih.gov The isomerization can be induced photochemically or thermally, and understanding the energy barrier is key to predicting the conditions under which this interconversion occurs. acs.orgthieme-connect.de
The surrounding solvent can have a significant impact on the relative stabilities of tautomers and isomers, as well as on the activation barriers for their interconversion. nih.govcsic.es Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. semanticscholar.orgresearchgate.net Polar solvents may stabilize a more polar isomer or tautomer, thereby shifting the equilibrium. For oxime-nitrone tautomerism, while the oxime form remains more stable even in solution, solvent can influence the energy barrier of the interconversion. csic.es Studies on related systems have shown that explicit solvent molecules, such as water, can act as catalysts for proton transfer, significantly lowering the activation energy for tautomerization compared to the gas phase. researchgate.net
Biological Activity and Mechanistic Insights Excluding Clinical Data
Antioxidant Activity Mechanisms
The antioxidant properties of compounds containing the hydroxyimino moiety are a significant area of research. These compounds can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular redox homeostasis.
Radical Scavenging Properties (e.g., DPPH, FRAP)
The ability of hydroxyimino-containing compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netmdpi.comjmp.ir
In the DPPH assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov Studies on various N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives have demonstrated their antioxidant activity using this method. researchgate.net The presence of both the indole (B1671886) and amide pharmacophores in these molecules is believed to contribute to their admirable antioxidant activity. researchgate.net
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). jmp.ir This reduction is observed as a color change and is indicative of the total antioxidant power of a substance. jmp.ir This assay has been used to evaluate the antioxidant potency of newly synthesized compounds, including those with a hydroxyimino group. researchgate.net For instance, research on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives showed remarkable activity at low concentrations for certain substituted compounds. researchgate.net
Table 1: Radical Scavenging and Antioxidant Activity of Representative Hydroxyimino-Containing Compounds
| Compound/Extract | Assay | Activity/Result | Reference |
| N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives | DPPH | Admirable anti-oxidant activity | researchgate.net |
| N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives | FRAP | Remarkable activity at low concentration for compounds 3j, 3a, and 3k | researchgate.net |
| Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives | Anti-inflammatory | Compounds 7c, 7f, 7i, and 7l showed excellent activity with low IC50 values | eurjchem.comresearchgate.net |
This table is illustrative and compiles data from studies on various hydroxyimino-containing compounds, not specifically 3-(Hydroxyimino)hexan-2-one.
Role in Redox Homeostasis
Beyond direct radical scavenging, some hydroxyimino-containing compounds may play a role in maintaining cellular redox homeostasis. nih.govmdpi.com This involves influencing the balance between reactive oxygen species (ROS) generation and the cell's antioxidant defense systems. mdpi.com For example, the compound (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one has been investigated for its effects against alterations induced by malathion (B1675926), an organophosphorus insecticide known to induce oxidative stress. researchgate.net This particular oxime was found to block the increase of plasma markers of hepatic function and suppress hepatic cholinesterase inhibition induced by malathion, suggesting a protective role in redox balance. researchgate.net The cellular redox system is complex, involving enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which work to neutralize ROS. mdpi.commicropublication.org The thioredoxin (Trx) system is another crucial regulator of redox homeostasis. mdpi.com
Anti-inflammatory Action Mechanisms
Compounds featuring the hydroxyimino group have demonstrated potential anti-inflammatory effects through various mechanisms. A key mechanism is the inhibition of pro-inflammatory mediators. nih.gov
Research on indolin-2-one derivatives has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cells. This inhibition is often concentration-dependent. The underlying mechanism for this anti-inflammatory action can involve the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov The NF-κB pathway is a critical regulator of inflammatory gene expression, and its inhibition leads to a decrease in the production of inflammatory mediators. Specifically, some compounds have been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus. Similarly, the modulation of the phosphorylation states of ERK, JNK, and p38 MAPKs contributes to the anti-inflammatory effects.
Furthermore, some natural anti-inflammatory agents exhibit their effects by inhibiting the action of cyclooxygenase enzymes (mainly COX-2) and inducible nitric oxide synthase (iNOS). apub.kr
Anticancer Potential and Cellular Mechanisms
The anticancer potential of hydroxyimino-containing compounds has been explored in vitro, with studies focusing on their cytotoxic effects on cancer cell lines and their ability to inhibit key cellular processes like kinase activity.
Growth Inhibition and Cytotoxic Effects in Cancer Cell Lines (in vitro)
Various derivatives containing the hydroxyimino functional group have been evaluated for their cytotoxic activity against a range of human cancer cell lines. For example, derivatives of isatin (B1672199) have been tested against breast cancer (MCF-7 and MDA-MB231) and lung cancer (A549) cell lines. scielo.br In one study, a derivative of 5-methylisatin (B515603) showed improved cytotoxic activity against the MCF-7 cell line with an IC50 value of 7.14 μM. scielo.br
Other studies on indolin-2-one derivatives have reported significant cytotoxic effects in HepG2 liver cancer cells. The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death, through the activation of caspases.
Table 2: In Vitro Cytotoxic Activity of Representative Hydroxyimino-Containing Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 5-methylisatin derivative | MCF-7 (Breast) | 7.14 μM | scielo.br |
| Isatin derivative | A549 (Lung) | 6.24 μM | scielo.br |
| Indolin-2-one derivative | HepG2 (Liver) | Effective inhibition of proliferation | |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | UO-31 (Renal) | 0.03 µM | cust.edu.tw |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | UACC-257 (Melanoma) | <0.01 µM | cust.edu.tw |
| (E)-1-[3-(furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime (14a) | UACC-62 (Melanoma) | <0.01 µM | cust.edu.tw |
This table is illustrative and compiles data from studies on various hydroxyimino-containing compounds, not specifically this compound.
Kinase Inhibition Profiles and Mechanisms
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Kinase inhibitors are a major class of targeted cancer therapies. nih.gov The hydroxyimino moiety is a structural feature present in some compounds designed as kinase inhibitors. While specific kinase inhibition data for this compound is not available, related compounds have been investigated for their kinase inhibitory potential. For instance, a novel compound, KMU-1170, which was synthesized through a multi-step process, was found to strongly inhibit the activities of several inflammation-associated protein kinases. mdpi.com Generally, kinase inhibitors can be classified based on their binding mode to the kinase domain, with many being ATP-competitive inhibitors that bind to the ATP-binding pocket of the enzyme. mdpi.comnih.gov
Interaction with Specific Cellular Targets (e.g., DNA Gyrase B)
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.net Its absence in higher eukaryotes makes it a prime target for antibacterial agents. researchgate.net The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com
Research into the biological activity of compounds related to this compound has explored their potential as antibacterial agents by targeting DNA gyrase. A study involving the synthesis of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives investigated their interaction with the B subunit of E. coli DNA gyrase (PDB ID: 4DUH). eurjchem.comresearchgate.net Molecular docking studies were conducted to understand the possible binding mechanisms of these molecules within the enzyme's active site. eurjchem.comresearchgate.net Specifically, the interactions of molecules designated as 7c and 7g were analyzed, suggesting a potential mechanism for their observed antibacterial activity against Gram-negative bacteria. eurjchem.comresearchgate.net While these findings are on related hexanoate (B1226103) derivatives, they provide insight into the potential cellular targets of α-oximino ketones.
Enzyme Inhibition Studies and Mechanisms
The hydroxyimino group is a significant pharmacophoric feature, containing both hydrogen bond acceptors (nitrogen and oxygen) and a donor (the OH group), which allows for diverse interactions with enzyme active sites. nih.gov This versatility has led to the investigation of oxime-containing compounds as inhibitors of various enzymes.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that catalyzes the hydrolysis of the neurotransmitter acetylcholine. acs.org Inhibition of AChE is a key mechanism of toxicity for organophosphate pesticides and nerve agents. acs.orgnih.gov Oximes have been extensively studied as reactivators of AChE that has been inhibited by organophosphates. mdpi.com
While the primary role of many studied oximes is AChE reactivation, research has also been conducted on their direct inhibitory effects. A study on (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one, an oxime derived from isatin, investigated its effects in the context of malathion-induced toxicity. nih.govresearchgate.net The study found that this oxime was able to suppress the hepatic cholinesterase inhibition caused by acute malathion exposure in rats. nih.govresearchgate.net The measurement of cholinesterase activity was performed using acetylthiocholine (B1193921) as a substrate, and the results indicated a restorative effect of the oxime on the enzyme's function. nih.gov
The inhibitory potential of oximes is influenced by their chemical structure, the source of the AChE, and the specific inhibitor they are tested against. brieflands.com For instance, in vitro evaluations of novel nitrone-based oximes have been performed on human AChE inhibited by paraoxon (B1678428) to assess their reactivation efficacy, with some new derivatives showing potential for improved activity compared to standard reactivators. brieflands.com
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of signaling molecules involved in inflammatory processes. nih.gov As such, LOX inhibitors are of significant interest for their potential anti-inflammatory effects. researchgate.net
The general class of oxime compounds has been reported to possess inhibitory activity against enzymes such as 5-lipoxygenase (5-LOX). nih.gov The inhibition of 5-LOX is a therapeutic target for inflammatory conditions like asthma and allergies. mdpi.com Studies on various phenolic compounds have demonstrated that they can alleviate inflammation through mechanisms that include the inhibition of 5-LOX. mdpi.com
Specific research on 2-n-heptyl-4-hydroxyquinoline-N-oxide, a compound produced by Pseudomonas methanica, identified it as a potent and selective inhibitor of 5-lipoxygenase from rat basophilic leukemia cells, with a half-maximal inhibitory concentration (IC50) of 1.5 x 10⁻⁷ M. nih.gov This compound showed significantly less activity against 12-lipoxygenase and cyclooxygenase, highlighting its selectivity. nih.gov While this compound is structurally different from this compound, it demonstrates the potential of complex nitrogen-containing heterocyclic compounds to act as potent LOX inhibitors. The mechanism of inhibition by some compounds can involve the reduction of the active site iron from its active Fe³⁺ state to the inactive Fe²⁺ state. researchgate.net
Other Enzyme-Targeted Mechanisms
The structural features of oximes lend themselves to interactions with a variety of enzymatic targets beyond cholinesterases and lipoxygenases.
One such target is human indoleamine 2,3-dioxygenase 1 (hIDO1), an enzyme that plays a role in immune regulation. The compound 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one has been shown to inhibit hIDO1, suggesting a potential for modulating immune responses.
Applications in Advanced Organic Synthesis
Use as Protecting Groups for Carbonyl Compounds
While oximes can be used to protect carbonyl groups, there is currently no specific information available in scientific literature detailing the use of 3-(Hydroxyimino)hexan-2-one for this purpose. The presence of the adjacent ketone functionality complicates its role as a simple protecting group, as it introduces a secondary reactive site.
Precursors for Nitrogen-Containing Heterocycles
The 1,2-dicarbonyl-like nature of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds.
The synthesis of isoxazoles and isoxazolines often proceeds through 1,3-dipolar cycloaddition reactions, where a nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile), respectively. nih.gov The oxime group of this compound can be converted in situ into the corresponding nitrile oxide. This highly reactive intermediate can then be trapped by a dipolarophile to construct the isoxazole (B147169) or isoxazoline (B3343090) ring.
A general strategy involves the dehydration of the oxime using various reagents. For instance, α-keto oximes are known to react with acetylene (B1199291) to yield isoxazoles. clockss.org This transformation provides a direct route to substituted isoxazoles from readily available precursors. Furthermore, oxidative cyclization of oximes with an activated C-H bond at the β-position can lead to isoxazolines or isoxazoles. beilstein-journals.org Intermediate isoxazolines can also be converted to isoxazoles through oxidation or elimination reactions. journalagent.com
| Precursor | Reagent/Reaction Type | Product |
| This compound | 1. Dehydration (e.g., Ac₂O) to form nitrile oxide; 2. [3+2] Cycloaddition with an alkyne | Substituted Isoxazole |
| This compound | 1. Dehydration to form nitrile oxide; 2. [3+2] Cycloaddition with an alkene | Substituted Isoxazoline |
| Isoxazoline Intermediate | Oxidation or Elimination (e.g., heat, acid) journalagent.com | Substituted Isoxazole |
The synthesis of 1,4-thiazines, six-membered heterocycles containing one sulfur and one nitrogen atom, can be achieved from various precursors. However, there is a lack of specific research detailing the synthesis of 1,4-thiazines directly from this compound. General methods often involve the reaction of α-aminothiols with α-haloketones or the condensation of 2-aminothiophenol (B119425) with 1,3-dicarbonyl compounds. While α-keto aldehydes have been used in the synthesis of 1,4-thiazines, the direct application of α-keto oximes like this compound for this purpose is not well-documented in the current literature. sci-hub.se
The synthesis of fused heterocyclic systems such as imidazopyridines and benzodiazepines often relies on the condensation of a 1,2- or 1,3-diamine with a dicarbonyl compound or its equivalent.
Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with ketones, a reaction often catalyzed by acid. nih.gov As this compound contains a ketone functional group, it can potentially serve as the ketone component in this reaction, leading to a benzodiazepine (B76468) ring substituted with a hydroxyiminoethyl group.
Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tchichibabin reaction) or other α-dicarbonyl equivalents. organic-chemistry.org While direct reaction with this compound is not explicitly reported, its structural features suggest it could potentially be adapted for such syntheses, likely after conversion of the oxime or ketone moiety to a better leaving group. For example, the reaction of 3-hydroxyimino-2,4-dimethyl-1,5-benzodiazepine with various hydrazines has been shown to yield quinoxaline (B1680401) derivatives, indicating the diazepine (B8756704) ring can undergo fission and rearrangement. rsc.org
| Heterocycle | Precursors | General Reaction |
| 1,5-Benzodiazepine | This compound + o-Phenylenediamine (B120857) | Acid-catalyzed condensation nih.gov |
| Imidazopyridine | 2-Aminopyridine + α-Dicarbonyl or α-Haloketone | Condensation/Cyclization organic-chemistry.org |
The 1,2-dicarbonyl-like structure of this compound makes it a suitable precursor for other azaheterocycles, most notably quinoxalines. The condensation of an α-dicarbonyl compound with an o-phenylenediamine is a classic and highly efficient method for forming the quinoxaline ring system. In this context, this compound can react with o-phenylenediamines to produce 2-acetyl-3-propylquinoxaline, following the initial condensation and subsequent elimination of the hydroxylamine (B1172632) moiety.
Intermediates in Functional Group Interconversions (e.g., Nitriles, Amides, Nitro Compounds, Nitrones)
The oxime functionality is a versatile platform for numerous functional group transformations.
The Beckmann rearrangement is a hallmark reaction of oximes, converting them into amides or nitriles under acidic conditions. byjus.com Since this compound is a ketoxime, it is expected to undergo this rearrangement to yield an N-substituted amide. masterorganicchemistry.comwikipedia.orgnumberanalytics.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. Due to the unsymmetrical nature of the ketone portion of the molecule, two isomeric amide products are possible depending on which alkyl group (methyl or propyl) migrates.
The conversion of the oxime group to a nitro group is another potential transformation. While the oxidation of some α-(hydroxyimino)amides to α-nitroamides has been reported to be challenging, it suggests a possible, albeit potentially low-yielding, pathway for the synthesis of α-nitro ketones from α-keto oximes. rsc.org
Nitrones , which are valuable 1,3-dipoles for cycloaddition reactions, can be generated from oximes. For instance, the N-arylation of 3-(hydroxyimino)indolin-2-ones, which are cyclic α-keto oximes, has been used to synthesize (Z)-N-aryl oxindole (B195798) nitrones. scispace.comrsc.org This provides a strong precedent for the conversion of this compound into a corresponding nitrone derivative through N-alkylation or N-arylation of the oxime nitrogen.
| Starting Group | Reaction | Reagents/Conditions | Product Group |
| Oxime | Beckmann Rearrangement wikipedia.orgorganic-chemistry.org | Acid (e.g., H₂SO₄, PCl₅) | Amide |
| Oxime | Oxidation | Oxidizing Agent | Nitro (potential) rsc.org |
| Oxime | N-Alkylation/N-Arylation | Alkyl/Aryl Halide, Base | Nitrone scispace.comrsc.org |
| Oxime | Reduction | Reducing Agent (e.g., H₂, Pd/C) | Amine |
| Oxime | Conversion to Nitrile | Dehydration (for aldoximes) | Nitrile |
Role in Bioconjugation and Modular Platform Development
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and therapeutic development. thermofisher.com The formation of an oxime bond through the reaction of a hydroxylamine (or an aminooxy group) with an aldehyde or ketone is a highly valued ligation strategy in this field. acs.orgnsf.govnih.gov This reaction is noted for its high chemoselectivity, proceeding under mild, aqueous conditions, and the resulting oxime linkage exhibits significant hydrolytic stability. nih.govresearchgate.net
The compound this compound possesses the core functionalities that are central to oxime ligation. Its ketone group can react with an aminooxy-functionalized biomolecule (e.g., a peptide, protein, or probe) to form a stable conjugate. Conversely, the hydroxylamino moiety of the oxime itself can, in principle, be made to react with a carbonyl-containing molecule, although this is less common. This dual reactivity makes it an intriguing candidate for use as a modular building block or linker in the assembly of more complex bioconjugates. nsf.gov
The reliability of oxime ligation has led to its application in creating a wide array of bioconjugates, from polymer-protein hybrids and peptide dendrimers to hydrogels and radiolabeled PET tracers. nih.gov While specific applications of this compound are not extensively documented in dedicated bioconjugation studies, its structure is representative of the α-keto oxime class of molecules that offer potential as versatile platforms. For instance, related oxime derivatives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used as additives in peptide synthesis to facilitate amide bond formation, highlighting the utility of the hydroxyimino group in bio-organic chemistry. rsc.orgbiosyn.com
Interactive Table 1: Principles of Oxime Ligation for Bioconjugation
| Reactant 1 (Functional Group) | Reactant 2 (Functional Group) | Resulting Bond | Key Features | Potential Role of this compound |
|---|---|---|---|---|
| Biomolecule-Aldehyde/Ketone | Linker-Aminooxy (H2N-O-) | Oxime (C=N-O) | Chemoselective, stable, mild conditions. acs.orgnih.gov | The oxime group (-NOH) could be part of a larger linker molecule designed to react with a carbonyl on a biomolecule. |
| Biomolecule-Aminooxy (H2N-O-) | Linker-Aldehyde/Ketone | Oxime (C=N-O) | Versatile for labeling proteins and peptides. nih.govresearchgate.net | The ketone group (C=O) can serve as the reaction site for an aminooxy-modified biomolecule. |
Catalytic Applications in Organotransition Metal Chemistry
The nitrogen atom of the oxime group in this compound can act as a coordinating atom for transition metals, enabling its participation in catalytic cycles. This is particularly relevant in the field of C-H bond functionalization, where directing groups are used to achieve high levels of regioselectivity.
The oxime functional group is a well-established directing group in transition metal-catalyzed cross-coupling reactions. beilstein-journals.org It can guide the selective activation of otherwise unreactive C-H bonds, typically at the ortho-position of an aryl ring or a specific C(sp³)-H bond, by forming a stable metallacyclic intermediate. nih.govacs.org While many examples involve aryl ketone oximes, the underlying principle is applicable to other molecular frameworks.
In a typical palladium-catalyzed cycle, the oxime's nitrogen atom coordinates to the Pd(II) center, facilitating the cleavage of a nearby C-H bond to form a five- or six-membered palladacycle. This intermediate then undergoes further reaction, such as oxidative addition, transmetalation, or reaction with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst. nih.govacs.org Rhodium(III) catalysts have also been effectively used for similar C-H/C-H cross-coupling reactions directed by oxime ethers. rsc.orgepa.gov These methods allow for the direct acylation or arylation of C-H bonds with excellent functional group tolerance. nih.govacs.org
Although direct catalytic cross-coupling applications featuring this compound as a substrate or ligand are not prominent in the literature, its inherent oxime functionality suggests its potential to either act as a directing group itself or as a ligand scaffold in such transformations.
Interactive Table 2: Oxime Group as a Directing Moiety in Cross-Coupling
| Reaction Type | Catalyst | Directing Group | Key Transformation | Reference |
|---|---|---|---|---|
| C-H Acylation | Palladium (Pd) | Aryl Ketone O-Methyl Oxime | Regioselective ortho-acylation of an aryl ring with aldehydes. | nih.govacs.org |
| C-H/C-H Heteroarylation | Rhodium (Rh) | Oxime Ether | Dehydrogenative cross-coupling to form bi(hetero)aryl structures. | rsc.orgepa.gov |
| C-O Coupling | Copper (Cu) or Palladium (Pd) | Oxime | Oxidative ortho-etherification or acyloxylation. | beilstein-journals.org |
The oxime functional group is a potent precursor for the generation of iminoxyl radicals (also known as oxime radicals), which are valuable intermediates in organic synthesis. nsf.govd-nb.infobeilstein-journals.org These radicals can be generated through one-electron oxidation of the oxime, often using metal-based oxidants, photoredox catalysis, or other radical initiators. beilstein-journals.orgarkat-usa.org Once formed, the iminoxyl radical, with the unpaired electron delocalized over the nitrogen and oxygen atoms, can undergo intramolecular cyclization reactions. nih.govpsu.edu
There are two primary pathways for the intramolecular reactions of oxime radicals:
Hydrogen Atom Transfer (HAT): An initial 1,5-hydrogen atom abstraction by the iminoxyl radical from a C-H bond within the molecule generates a carbon-centered radical, which then cyclizes. d-nb.info
Radical Addition: The iminoxyl radical adds directly to a tethered unsaturated moiety, such as an alkene or alkyne. nih.gov This process typically follows a 5-exo-trig or related cyclization pathway to form five- or six-membered heterocyclic rings. nih.govclockss.org
These radical cyclizations are powerful methods for synthesizing N-O containing heterocycles like isoxazolines and cyclic nitrones. nih.govnih.gov For a molecule like this compound to undergo such a reaction, it would first need to be derivatized to contain an appropriately positioned unsaturated bond (e.g., an alkenyl or alkynyl chain). The subsequent radical cascade would then lead to complex cyclic structures. For example, γ,δ-unsaturated ketoximes can be cyclized to form various substituted dihydropyrroles or related heterocycles. arkat-usa.orgclockss.orgtcichemicals.com
Interactive Table 3: Examples of Radical Cyclization Initiated from Oximes
| Oxime Substrate Type | Radical Generation Method | Key Cyclization Step | Product Type | Reference |
|---|---|---|---|---|
| β,γ-Unsaturated Oximes | TBAI/TBHP | Cascade cyclization involving an isonitrile | Substituted Isoxazoles | nih.gov |
| γ,δ-Unsaturated Ketone O-acyloximes | Photochemical Electron Transfer | Single electron reduction followed by cyclization | Dihydropyrroles | arkat-usa.orgtcichemicals.com |
| α-Halogenated Ketoximes | Silver(I) Oxidation | Oxidative cyclization with a 1,3-dicarbonyl compound | Substituted Isoxazoles | nih.gov |
| γ,δ-Unsaturated Oximes | Selectfluor/Bu4NI | Oxidative C-H cyclization | Isoxazolines | d-nb.info |
Q & A
Q. Advanced Research Focus
- Antioxidant Assays : Use FRAP (Ferric Reducing Antioxidant Power) and DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging activity. Derivatives with halogenated aryl substituents (e.g., 3j, 3a) show enhanced activity due to electron-withdrawing effects, with IC₅₀ values comparable to ascorbic acid .
- Anti-inflammatory Screening : Oximes with aromatic or heteroaromatic scaffolds exhibit activity via COX-2 inhibition pathways. Molecular docking can predict binding affinities to target enzymes .
How can computational methods like molecular docking be applied to study the interactions of this compound derivatives?
Q. Advanced Research Focus
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or HDACs). Hydroxyimino groups often form hydrogen bonds with catalytic residues, while aryl substituents influence hydrophobic interactions .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G** level optimizations are suitable for studying conformational stability .
How do structural modifications in the aryl substituents of hydroxyimino derivatives influence their bioactivity, and how can contradictory data be resolved?
Q. Advanced Research Focus
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance antioxidant activity by stabilizing radical intermediates, while bulky substituents may sterically hinder binding . Contradictions in activity data (e.g., lower-than-expected IC₅₀ values) can arise from solubility issues or off-target interactions.
- Resolution Strategies : Perform dose-response curves across multiple concentrations and validate results with orthogonal assays (e.g., ROS detection alongside DPPH). SAR (Structure-Activity Relationship) studies using Hammett plots can quantify substituent effects .
What analytical techniques are suitable for quantifying hydroxyimino compounds in complex mixtures?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
